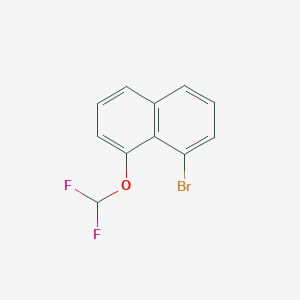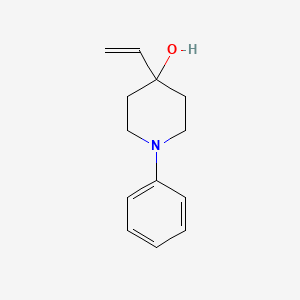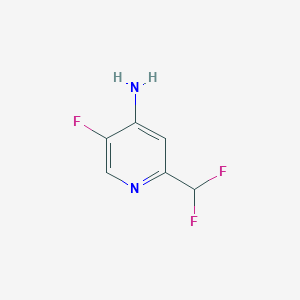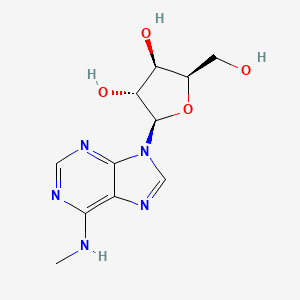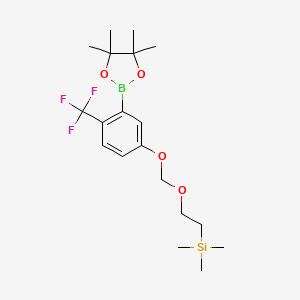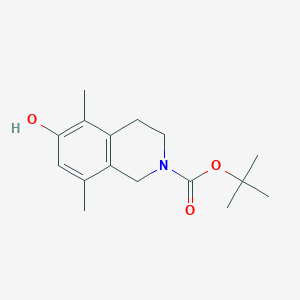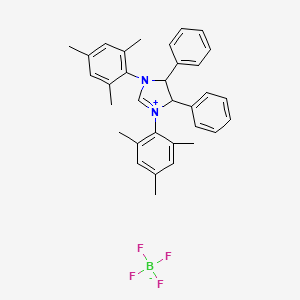
2-Methyl-5-nitro-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitro-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-indazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.
Diazotization: The 2-methyl-3-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Cyclization: The diazonium salt undergoes cyclization in the presence of a base, such as potassium carbonate (K₂CO₃), to form the indazole ring.
Carboxylation: The resulting indazole compound is then carboxylated using carbon dioxide (CO₂) under high pressure to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-nitro-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: H₂/Pd-C, ethanol, room temperature.
Substitution: Alcohols or amines, acid catalysts, reflux conditions.
Oxidation: KMnO₄, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 2-Amino-5-nitro-indazole-3-carboxylic acid.
Substitution: Esters or amides of this compound.
Oxidation: 2-Carboxy-5-nitro-indazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitro-indazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-nitro-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-nitro-indazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
5-Nitro-indazole-3-carboxylic acid: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-indazole-3-carboxylic acid: Lacks the nitro group, reducing its potential for specific biological interactions.
Uniqueness
2-Methyl-5-nitro-indazole-3-carboxylic acid is unique due to the presence of both the nitro group and the carboxylic acid group, which provide a combination of reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and biological research.
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-methyl-5-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-11-8(9(13)14)6-4-5(12(15)16)2-3-7(6)10-11/h2-4H,1H3,(H,13,14) |
Clave InChI |
BTCDEGLADLYFTJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


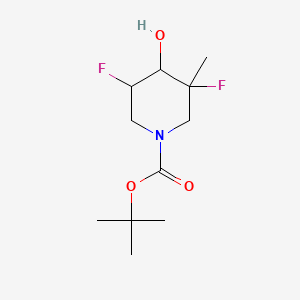


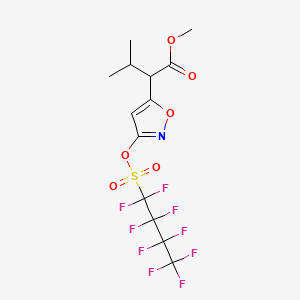


![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
